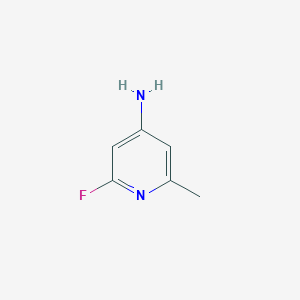

2-Fluoro-6-methylpyridin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-6-methylpyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2

Mécanisme D'action

Target of Action

Similar compounds like 4-aminopyridine are known to target voltage-gated potassium (kv) channels .

Mode of Action

For instance, 4-aminopyridine binds to exposed Kv channels in demyelinated axons, reducing the aberrant efflux of K+ ions and enhancing axonal conduction .

Biochemical Pathways

The compound might be involved in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Based on its potential interaction with kv channels, it might influence the conduction of electrical signals in neurons .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methylpyridin-4-amine typically involves the fluorination of 2-amino-6-methylpyridine. One common method includes the following steps:

Starting Material: 2-Amino-6-methylpyridine.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-6-methylpyridin-4-amine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Pyridine N-oxides or other oxidized derivatives.

Reduction Products: Reduced pyridine derivatives with altered functional groups.

Coupling Products:

Applications De Recherche Scientifique

2-Fluoro-6-methylpyridin-4-amine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Material Science: The compound is used in the development of advanced materials, such as liquid crystals and organic semiconductors.

Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-4-methylpyridine: Similar structure but lacks the amino group at the 4-position.

2-Amino-6-methylpyridine: Similar structure but lacks the fluorine atom at the 2-position.

4-Fluoro-2-methylpyridine: Similar structure but with different substitution pattern.

Uniqueness

2-Fluoro-6-methylpyridin-4-amine is unique due to the presence of both a fluorine atom and an amino group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Activité Biologique

2-Fluoro-6-methylpyridin-4-amine is a pyridine derivative characterized by the presence of a fluorine atom and an amine group. Its molecular formula is C6H7FN2, with a molecular weight of approximately 128.13 g/mol. This compound has garnered attention in various fields, particularly in pharmaceuticals and agricultural chemistry, due to its unique chemical properties and potential biological activities.

Chemical Structure and Properties

The structure of this compound includes:

- Fluorine atom at the 2-position

- Methyl group at the 6-position

- Amine group at the 4-position

This specific arrangement influences its reactivity and biological activity, making it a valuable intermediate in the synthesis of bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇FN₂ |

| Molecular Weight | 128.13 g/mol |

| Chemical Structure | Structure |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The presence of the fluorine atom may enhance its binding affinity to bacterial enzymes, thereby increasing its efficacy.

Anticancer Potential

Studies have explored the potential of this compound as an anticancer agent. For instance, derivatives of pyridine compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique properties of this compound may contribute to similar effects.

Inhibition of p38 MAP Kinase

A significant area of research involves the inhibition of the p38 MAP kinase pathway, which is crucial in inflammatory responses and cancer progression. Compounds derived from this compound have been assessed for their ability to inhibit this kinase effectively. In vitro studies indicate that specific derivatives can significantly reduce TNFα production in LPS-stimulated human blood cells, highlighting their therapeutic potential in treating autoimmune diseases .

Case Studies

- Inhibition Studies : A study demonstrated that a derivative synthesized from this compound showed two-fold increased potency compared to its racemic mixture in inhibiting TNFα release .

- Antimicrobial Testing : Another investigation evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, revealing effective inhibition at low micromolar concentrations .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Binding Affinity : The fluorine atom enhances binding interactions with target proteins or enzymes.

- Modulation of Signaling Pathways : By inhibiting key kinases like p38 MAPK, it can modulate inflammatory responses and potentially influence cancer cell signaling pathways.

Propriétés

IUPAC Name |

2-fluoro-6-methylpyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGKNUKVUUSYPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.